molecular formula C13H15NO2 B1360869 Methyl 3-tert-butyl-5-cyanobenzoate CAS No. 936801-70-6

Methyl 3-tert-butyl-5-cyanobenzoate

Cat. No. B1360869
M. Wt: 217.26 g/mol
InChI Key: DSRARMMVRWKOLG-UHFFFAOYSA-N
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Description

“Methyl 3-tert-butyl-5-cyanobenzoate” is a chemical compound1. Unfortunately, there is limited information available about this specific compound. However, it is related to “Methyl 3-cyanobenzoate”, which has an empirical formula of C9H7NO22.



Synthesis Analysis

The synthesis of related compounds often involves the use of acetic acid as a solvent and tert-butyl acetate3. However, the specific synthesis process for “Methyl 3-tert-butyl-5-cyanobenzoate” is not readily available in the searched resources.



Molecular Structure Analysis

The molecular structure of a compound is determined by its molecular formula and the arrangement of atoms within the molecule. The related compound “Methyl 3-cyanobenzoate” has a molecular formula of C9H7NO22. However, the specific molecular structure of “Methyl 3-tert-butyl-5-cyanobenzoate” is not provided in the searched resources.



Chemical Reactions Analysis

The chemical reactions involving “Methyl 3-tert-butyl-5-cyanobenzoate” are not specified in the searched resources. However, related compounds like “Methyl 4-cyanobenzoate” are involved in reactions with acetic acid and tert-butyl acetate3.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, and molecular weight. For the related compound “Methyl 3-cyanobenzoate”, these properties are available2. However, the specific physical and chemical properties of “Methyl 3-tert-butyl-5-cyanobenzoate” are not provided in the searched resources.


Scientific Research Applications

Metabolic Studies

  • Methyl 3-tert-butyl-5-cyanobenzoate has been studied in metabolic research, particularly in examining the metabolic processes in different species. For instance, the metabolism of related compounds like 3,5-di-tert.-butyl-4-hydroxytoluene in rats and humans has been investigated, revealing significant differences in metabolic pathways and excretion between these species (Daniel, Gage, & Jones, 1968).

Chemical Synthesis and Reactions

  • The compound plays a role in chemical syntheses, such as in the Ritter reaction for synthesizing t-Butyl amides, demonstrating its utility in organic synthesis processes (Milne & Baum, 2014).
  • Its derivatives are used in α-methylation of 1,3-dicarbonyl compounds, where tert-butyl peroxybenzoate promotes direct α-methylation, indicating its role in providing methyl derivatives in moderate to good yields (Guo, Wang, Jiang, & Yu, 2014).

Photolysis and Radical Generation

  • Methyl 3-tert-butyl-5-cyanobenzoate-related compounds are studied in the field of photolysis, exploring the kinetics of singlet and triplet states, and the generation of radicals. These studies enhance understanding of reaction mechanisms in organic chemistry (S. and Neckers, 2004).

Pharmaceutical and Biomedical Research

  • In pharmaceutical research, derivatives of Methyl 3-tert-butyl-5-cyanobenzoate are investigated for potential antioxidant activities. The study of these compounds provides insights into their reactivity and potential therapeutic applications (Yüksek et al., 2015).
  • Additionally, research into the metabolism of tumor promoter organic hydroperoxides in human carcinoma skin keratinocytes has implications for understanding cancer risk and the role of free radicals in human health. This is relevant to the broader study of organic hydroperoxides and their derivatives (Athar et al., 1989).

Polymer Science and Material Chemistry

  • In the field of material science, Methyl 3-tert-butyl-5-cyanobenzoate-related compounds are investigated for their role in the synthesis and evaluation of physical properties of polymers. N-substitution of polybenzimidazoles, for example, showcases the compound's utility in modifying polymer properties (Kumbharkar & Kharul, 2009).

Safety And Hazards

The safety and hazards associated with a chemical compound depend on its properties and how it is handled. The safety data sheet for a related compound, “Methyl benzoate”, indicates that it is a combustible liquid, harmful if swallowed, and harmful to aquatic life4. However, the specific safety and hazards of “Methyl 3-tert-butyl-5-cyanobenzoate” are not provided in the searched resources.


Future Directions

The future directions for “Methyl 3-tert-butyl-5-cyanobenzoate” are not specified in the searched resources. However, it is available for purchase, suggesting that it may be used in research or industrial applications5.


properties

IUPAC Name

methyl 3-tert-butyl-5-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-13(2,3)11-6-9(8-14)5-10(7-11)12(15)16-4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRARMMVRWKOLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646945
Record name Methyl 3-tert-butyl-5-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-tert-butyl-5-cyanobenzoate

CAS RN

936801-70-6
Record name Methyl 3-tert-butyl-5-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of give methyl 3-(aminocarbonyl)-5-tert-butylbenzoate (11.8 g, 0.0451 mol) in THF (88) was added pyridine (5.5 mL, 0.068 mol) and TFAA (9.6 mL, 0.068 mol). The reaction mixture was allowed to stir at rt for 3 h and then quenched by the addition of aq sat NaHCO3 and brine. The mixture was extracted with EtOAc. The organic solutions were combined and washed with sodium bicarbonate, brine, 1M HCl, water and brine. The solution was dried over MgSO4, filtered, and concentrated to give methyl 3tert-butyl-5-cyanobenzoate (9.5 g, 70% pure, 68%). 1H NMR (400 MHz, d6-DMSO) δ: 8.77 (s, 1H), 8.48 (s, 1H), 8.19 (m, 1H), 8.17 (m, 1H), 8.15 (1, m), 3.88 (s, 3H), and 1.31 (s, 9H). LCMS: ES+ 218.2
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Name
Quantity
9.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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